molecular formula C11H13NO5 B11963621 tert-Butyl p-nitroperbenzoate CAS No. 16166-61-3

tert-Butyl p-nitroperbenzoate

Cat. No.: B11963621
CAS No.: 16166-61-3
M. Wt: 239.22 g/mol
InChI Key: QWTWJIZWUSGKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl p-nitroperbenzoate: is an organic compound with the molecular formula C11H13NO5. It is a perester, which is an ester of peroxybenzoic acid. This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It contains a tert-butyl group, a nitro group, and a perbenzoate moiety, making it a versatile reagent in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl p-nitroperbenzoate can be synthesized through the reaction of p-nitrobenzoyl chloride with tert-butyl hydroperoxide in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -20°C) to ensure the stability of the perester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while ensuring safety due to the potential hazards associated with peresters.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl p-nitroperbenzoate primarily undergoes oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis, particularly in the enantioselective allylic oxidation of olefins .

Common Reagents and Conditions: The compound is often used in combination with copper complexes of chiral ligands, such as bisoxazoline or pybox ligands. The reactions are typically carried out at room temperature or slightly elevated temperatures, and solvents like dichloromethane or acetonitrile are used .

Major Products Formed: The major products formed from the oxidation reactions involving this compound are allylic esters. These esters can be further transformed into various valuable compounds, including chiral alcohols and other functionalized olefins .

Scientific Research Applications

tert-Butyl p-nitroperbenzoate has several applications in scientific research:

Chemistry:

Biology and Medicine:

  • The compound’s ability to induce specific chemical transformations makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl p-nitroperbenzoate involves the generation of reactive oxygen species (ROS) during its decomposition. These ROS can initiate oxidation reactions by abstracting hydrogen atoms from substrates, leading to the formation of new chemical bonds. The compound’s effectiveness in enantioselective oxidations is attributed to its interaction with chiral copper complexes, which provide the necessary stereocontrol for the reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl p-nitroperbenzoate is unique due to the presence of the nitro group, which enhances its reactivity and selectivity in certain oxidation reactions. This makes it a valuable reagent in enantioselective transformations, where high stereocontrol is required .

Properties

CAS No.

16166-61-3

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 4-nitrobenzenecarboperoxoate

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3

InChI Key

QWTWJIZWUSGKIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.